4-Nitrobenzo[b]thiophene-2-carboxylic acid
Description
4-Nitrobenzo[b]thiophene-2-carboxylic acid is a nitro-substituted derivative of benzo[b]thiophene-2-carboxylic acid, characterized by a fused bicyclic aromatic system with a nitro (-NO₂) group at the 4-position and a carboxylic acid (-COOH) group at the 2-position. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing nitro group, which enhances acidity and influences reactivity. Its molecular formula is C₉H₅NO₄S, with a molecular weight of 239.21 g/mol (calculated from analogous compounds in ).
Properties
IUPAC Name |
4-nitro-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4S/c11-9(12)8-4-5-6(10(13)14)2-1-3-7(5)15-8/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBSZLRCSIQTCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(SC2=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622620 | |
| Record name | 4-Nitro-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19995-46-1 | |
| Record name | 4-Nitro-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
4-Nitrobenzo[b]thiophene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential anticancer agents.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Chemical Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of 4-nitrobenzo[b]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, derivatives of this compound may act as enzyme inhibitors or receptor modulators. For example, certain derivatives have been shown to inhibit the activity of specific kinases involved in cancer cell proliferation . The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-nitrobenzo[b]thiophene-2-carboxylic acid with analogs differing in substituent type, position, and functional groups. Key differences in physicochemical properties, bioactivity, and applications are highlighted.
Table 1: Structural and Functional Comparison of Benzo[b]thiophene-2-carboxylic Acid Derivatives
Substituent Position and Electronic Effects
- Nitro vs. Halogen Substituents : The nitro group at the 4-position (electron-withdrawing) increases the acidity of the carboxylic acid group compared to chloro or fluoro substituents (). For example, 4-chloro and 4-fluoro analogs (CAS 23967-57-9, 476198-92-2) exhibit lower acidity due to weaker electron withdrawal .
Bioactivity and Structure-Activity Relationships (SAR)
- For example, isopropylamide substitutions in thiophene-2-carboxylic acid derivatives showed lower MIC values than ethyl or n-propyl analogs, indicating that steric and electronic factors influence potency .
- Methoxy and Halogen Effects : The 4-fluoro-7-methoxy derivative (CAS 476198-92-2) may exhibit improved solubility and membrane permeability due to the methoxy group, a common pharmacokinetic enhancer .
Physicochemical Properties
- Molecular Weight and Solubility : The 4-nitro derivative (239.21 g/mol) is heavier than chloro or methoxy analogs (212–226 g/mol), which may reduce solubility in polar solvents. However, nitro groups can enhance crystallinity, as seen in nitrobenzene derivatives () .
- Thermal Stability : Nitro groups generally decrease thermal stability compared to methoxy or methyl substituents, a critical factor in industrial applications .
Biological Activity
4-Nitrobenzo[b]thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. Its unique structural features, including the nitro and carboxylic acid groups, contribute to its diverse biological activities, particularly in anticancer research and enzyme inhibition.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 226.22 g/mol
The presence of the nitro group enhances its reactivity, allowing for various chemical modifications that may lead to biologically active derivatives.
The biological activity of this compound is primarily attributed to its role as a precursor in synthesizing bioactive molecules. It has been noted for its ability to act as an enzyme inhibitor , particularly against kinases involved in cancer proliferation. For instance, derivatives of this compound have shown promising results in inhibiting specific kinases such as PIM kinases and MAPK pathways, which are crucial in tumorigenesis .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound and its derivatives:
- Inhibition of Kinases : Research indicates that certain derivatives can inhibit LIMK1, a kinase that regulates actin dynamics and is implicated in cancer metastasis .
- Cell Proliferation : The compound has demonstrated the ability to reduce cell proliferation in various cancer cell lines, suggesting potential use as an anticancer agent .
Other Biological Effects
Beyond anticancer properties, benzothiophene derivatives exhibit a range of biological activities:
- Anti-inflammatory : Compounds derived from this scaffold have shown promise in reducing inflammation by inhibiting leukotriene synthesis, which is significant for treating inflammatory diseases .
- Antimicrobial : The structural versatility of benzothiophene derivatives allows for exploration in antimicrobial applications, providing a potential avenue for new antibiotic agents .
Case Study 1: Inhibition of PIM Kinases
A study investigated the efficacy of various benzothiophene derivatives, including those derived from this compound, against PIM kinases. The results indicated high selectivity and potency with IC values in the nanomolar range, showcasing their potential as therapeutic agents in cancer treatment .
Case Study 2: Anti-inflammatory Properties
Research focusing on the anti-inflammatory effects of benzothiophene derivatives demonstrated significant reductions in pro-inflammatory cytokines when tested on cell cultures treated with these compounds. This suggests a viable pathway for developing new anti-inflammatory drugs based on this chemical scaffold .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Nitro and carboxylic acid groups | Anticancer, anti-inflammatory |
| Benzo[b]thiophene-2-carboxylic Acid | Lacks nitro group; less reactive | Limited biological activity |
| 4-Aminobenzo[b]thiophene-2-carboxylic Acid | Amino group alters reactivity | Different spectrum of biological activities |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
